Cebranopadol
Overview
Description
Cebranopadol (developmental code GRT-6005) is an opioid analgesic of the benzenoid class . It is currently under development internationally by Grünenthal, a German pharmaceutical company, and its partner Depomed, a pharmaceutical company in the United States, for the treatment of a variety of different acute and chronic pain states .
Synthesis Analysis
A simple and efficient synthesis of Cebranopadol has been described via the formation of an aziridinium ion as a key step using commercially available starting material . There are also different approaches to the synthesis of Cebranopadol .
Molecular Structure Analysis
Cebranopadol has a molecular formula of C24H27FN2O . It is a benzenoid with a complex structure that includes a cyclohexane ring fused with a pyranoindole ring .
Chemical Reactions Analysis
Cebranopadol has been evaluated in various studies. A phase I, nonrandomized, single-centre, open-label, non-controlled trial was performed in 12 healthy subjects to determine the excretion balance, metabolite profile, and absolute oral bioavailability of cebranopadol .
Scientific Research Applications
Pain Management
- Scientific Field: Pharmacology
- Summary of Application: Cebranopadol is a promising agent for the treatment of pain. It acts on the mu opioid receptor and the nociceptin/orphanin receptor. The co-activation of these receptors can reduce opioid side-effects without compromising analgesia .
- Methods of Application: The pharmacokinetics of cebranopadol were evaluated at a dose of 200 μg/kg in rabbits after subcutaneous administration .
- Results: Cebranopadol has been found to be effective in pain management. It has been evaluated in clinical trials and shows promise in this area .
Chronic Pain Management
- Scientific Field: Anaesthesiology
- Summary of Application: Cebranopadol is a novel, centrally acting, potent, first-in-class analgesic drug, which acts by dual-mechanism, i.e., NOP receptor and MOP receptor agonism .
- Methods of Application: Cebranopadol binds to NOP and MOP receptors with equal affinity and provides good-quality analgesia in animal studies and humans .
- Results: The drug was better tolerated at various doses when administered orally (200, 400, and 600 μg) and did not appear to cause respiratory depression, nausea, vomiting, or sedation at above-mentioned doses .
Neuropathic Pain Management
- Scientific Field: Neurology
- Summary of Application: Cebranopadol has been found to be effective in managing neuropathic pain induced by streptozotocin and paclitaxel .
- Methods of Application: The methods of application in this case are not specified in the source .
- Results: Cebranopadol effectively attenuated tactile allodynia in models of neuropathic pain .
Cancer Pain Management
- Scientific Field: Oncology
- Summary of Application: Cebranopadol is used in the management of pain in cancer patients .
- Methods of Application: The drug is often prescribed to cancer patients for extended periods .
- Results: Cebranopadol can suppress natural killer cells and theoretically increase propagation of cancer cells .
Postoperative Pain Management
- Scientific Field: Anesthesiology
- Summary of Application: Cebranopadol is used for managing postoperative pain .
- Methods of Application: The drug is administered orally at doses of 400 and 600 μg .
- Results: Cebranopadol induced more effective postoperative analgesia compared to the classical opioid morphine .
Clinical Pharmacokinetic Research
- Scientific Field: Pharmacokinetics
- Summary of Application: Cebranopadol is used in clinical pharmacokinetic research .
- Methods of Application: The basic pharmacokinetic properties of cebranopadol were assessed by means of noncompartmental analysis .
- Results: The results of this research are not specified in the source .
Acute Pain Management
- Scientific Field: Pharmacology
- Summary of Application: Cebranopadol is used in the treatment of acute pain .
- Methods of Application: The drug is administered orally at various doses .
- Results: Cebranopadol has been found to be effective in managing acute pain .
Chronic Post-Surgical Pain Management
- Scientific Field: Anesthesiology
- Summary of Application: Cebranopadol is used for managing chronic post-surgical pain .
- Methods of Application: The drug is often prescribed to patients for extended periods .
- Results: Cebranopadol can suppress natural killer cells and theoretically increase propagation of cancer cells .
Pharmacokinetic Research
- Scientific Field: Pharmacokinetics
- Summary of Application: Cebranopadol is used in pharmacokinetic research .
- Methods of Application: The pharmacokinetics of cebranopadol were evaluated at a dose of 200 μg/kg in rabbits after subcutaneous administration .
- Results: The results of this research are not specified in the source .
Safety And Hazards
Cebranopadol has been evaluated as a solution to the problem of opioid side effects such as respiratory depression, tolerance, and physical dependence . As an agonist of the κ-opioid receptor, cebranopadol may have the capacity to produce psychotomimetic effects, dysphoria, and other adverse reactions at sufficiently high doses . This property could potentially limit its practical clinical dosage range, but would likely reduce the occurrence of patients taking more than their prescribed dose .
Future Directions
properties
IUPAC Name |
6-fluoro-N,N-dimethyl-1'-phenylspiro[4,9-dihydro-3H-pyrano[3,4-b]indole-1,4'-cyclohexane]-1'-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O/c1-27(2)23(17-6-4-3-5-7-17)11-13-24(14-12-23)22-19(10-15-28-24)20-16-18(25)8-9-21(20)26-22/h3-9,16,26H,10-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVOZKEWSOFER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCC2(CC1)C3=C(CCO2)C4=C(N3)C=CC(=C4)F)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031965 | |
Record name | Cebranopadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cebranopadol | |
CAS RN |
863513-91-1 | |
Record name | Cebranopadol [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863513911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cebranopadol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12830 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cebranopadol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEBRANOPADOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GDW9S3GN3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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